N-cyclooctyl-3,3-dimethylbutanamide
Description
N-Cyclooctyl-3,3-dimethylbutanamide is a tertiary amide characterized by a cyclooctyl group attached to the nitrogen atom and a 3,3-dimethylbutanoyl backbone. These compounds share a common 3,3-dimethylbutanamide core, which confers unique steric and electronic properties. The cyclooctyl substituent likely enhances lipophilicity and influences molecular conformation compared to smaller cycloalkyl groups like cyclohexyl or cyclopentyl .
Properties
Molecular Formula |
C14H27NO |
|---|---|
Molecular Weight |
225.37 g/mol |
IUPAC Name |
N-cyclooctyl-3,3-dimethylbutanamide |
InChI |
InChI=1S/C14H27NO/c1-14(2,3)11-13(16)15-12-9-7-5-4-6-8-10-12/h12H,4-11H2,1-3H3,(H,15,16) |
InChI Key |
QCBKPFWBHICHRH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NC1CCCCCCC1 |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCCCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between N-cyclooctyl-3,3-dimethylbutanamide and related amides:
Key Observations :
- Cycloalkyl vs. Aryl Substituents : Cycloalkyl groups (e.g., cyclohexyl, cyclopentyl) enhance steric bulk compared to linear alkyl or aryl groups. For example, N-cyclohexyl-3,3-dimethylbutanamide has a molar mass of 197.32 g/mol, while the benzyl-substituted analog (C₁₃H₂₀N₂O) is heavier (220.31 g/mol) due to the aromatic ring .
- Functional Group Impact: Bromine substitution (as in the tert-butyl bromo derivative) introduces electrophilic reactivity, enabling cross-coupling reactions . Amino groups (e.g., in (S)-2-amino-N-benzyl-3,3-dimethylbutanamide) facilitate hydrogen bonding, critical for biological activity .
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